- Preparation of substituted benzimidazoles and indolines as DYRK1A inhibitors, World Intellectual Property Organization, , ,
Cas no 952511-74-9 (4-bromo-3-methyl-benzene-1,2-diamine)

952511-74-9 structure
Produktname:4-bromo-3-methyl-benzene-1,2-diamine
CAS-Nr.:952511-74-9
MF:C7H9BrN2
MW:201.063760519028
MDL:MFCD18642364
CID:1038892
PubChem ID:59214273
4-bromo-3-methyl-benzene-1,2-diamine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Bromo-3-methylbenzene-1,2-diamine
- 4-Bromo-3-methyl-1,2-benzenediamine
- AK100489
- 1,2-Benzenediamine, 4-bromo-3-methyl-
- JBZQNBSYFRCDRA-UHFFFAOYSA-N
- 6384AC
- FCH1335711
- SY104514
- AX8240897
- AB0094726
- ST24023364
- 4-Bromo-3-methyl-1,2-benzenediamine (ACI)
- 4-Bromo-3-methyl-benzene-1,2-diamine
- CS-W022104
- Z1269231826
- CNB51174
- AKOS016002413
- DB-367524
- DS-3539
- MFCD18642364
- SCHEMBL145182
- O11183
- EN300-2980637
- 952511-74-9
- SB40204
- 4-Bromo-3-methylbenzene-1 pound not2-diamine
- DTXSID90731275
- 4-bromo-3-methyl-benzene-1,2-diamine
-
- MDL: MFCD18642364
- Inchi: 1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3
- InChI-Schlüssel: JBZQNBSYFRCDRA-UHFFFAOYSA-N
- Lächelt: BrC1C(C)=C(N)C(N)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 199.99491g/mol
- Monoisotopenmasse: 199.99491g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 0
- Komplexität: 118
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 52
- XLogP3: 1.6
Experimentelle Eigenschaften
- Siedepunkt: 297.3±35.0°C at 760 mmHg
4-bromo-3-methyl-benzene-1,2-diamine Sicherheitsinformationen
- Gefahrenhinweis: H302
- Lagerzustand:Keep in dark place,Inert atmosphere,2-8°C
4-bromo-3-methyl-benzene-1,2-diamine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B92630-100mg |
4-Bromo-3-methylbenzene-1,2-diamine |
952511-74-9 | 97% | 100mg |
¥100.0 | 2023-09-08 | |
eNovation Chemicals LLC | D583791-500mg |
4-broMo-3-Methylbenzene-1,2-diaMine |
952511-74-9 | 95% | 500mg |
$285 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0025-100MG |
4-bromo-3-methyl-benzene-1,2-diamine |
952511-74-9 | 97% | 100MG |
¥ 349.00 | 2023-04-12 | |
Enamine | EN300-2980637-10.0g |
4-bromo-3-methylbenzene-1,2-diamine |
952511-74-9 | 95.0% | 10.0g |
$873.0 | 2025-03-19 | |
Enamine | EN300-2980637-2.5g |
4-bromo-3-methylbenzene-1,2-diamine |
952511-74-9 | 95.0% | 2.5g |
$262.0 | 2025-03-19 | |
abcr | AB440375-5g |
4-Bromo-3-methylbenzene-1,2-diamine, 95%; . |
952511-74-9 | 95% | 5g |
€500.60 | 2025-02-14 | |
Enamine | EN300-2980637-0.25g |
4-bromo-3-methylbenzene-1,2-diamine |
952511-74-9 | 95.0% | 0.25g |
$62.0 | 2025-03-19 | |
abcr | AB440375-250 mg |
4-Bromo-3-methylbenzene-1,2-diamine, 95%; . |
952511-74-9 | 95% | 250mg |
€187.70 | 2023-05-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1655-100mg |
4-Bromo-3-methyl-benzene-1,2-diamine |
952511-74-9 | 98% | 100mg |
1797.85CNY | 2021-05-08 | |
Chemenu | CM255973-10g |
4-Bromo-3-methylbenzene-1,2-diamine |
952511-74-9 | 95+% | 10g |
$1014 | 2022-06-09 |
4-bromo-3-methyl-benzene-1,2-diamine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Tetrahydrofuran , Water ; 30 min, 70 °C
Referenz
- Preparation of oxadiazole compounds as S1P1 agonists, United States, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, reflux
Referenz
- Preparation of pyridine derivatives and related heterocycles as kinase inhibitors and compositions with them, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Referenz
- Heterocyclic peptide compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Referenz
- Preparation of cycloalkanes and cycloalkenes end-capped with amino acid or peptide derivatives as hepatitis C virus replication inhibitors for treating HCV infections, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Referenz
- Preparation of proline derivatives as antiviral agents useful in the treatment of HCV infection, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol , Ethyl acetate ; 12 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium bicarbonate ; pH 7 - 8
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium bicarbonate ; pH 7 - 8
Referenz
- Preparation of benzoimidazolylmethylpyrimidinediamine derivatives and analogs for use as serine/threonine PAK1 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Preparation of oxadiazole compounds as S1P1 agonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Ethanol , Water ; 1 h, 90 °C
Referenz
- Azacyclodione compound and preparation and application in inhibiting cap-dependent endonuclease activity thereof, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 20 h, 70 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Referenz
- Preparation of azabicyclic SHP2 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
Referenz
- Heterocyclic peptide compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection, United States, , ,
4-bromo-3-methyl-benzene-1,2-diamine Raw materials
4-bromo-3-methyl-benzene-1,2-diamine Preparation Products
4-bromo-3-methyl-benzene-1,2-diamine Verwandte Literatur
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:952511-74-9)4-bromo-3-methyl-benzene-1,2-diamine

Reinheit:99%
Menge:5g
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atkchemica
(CAS:952511-74-9)4-bromo-3-methyl-benzene-1,2-diamine

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung